molecular formula C9H9ClO B6142877 (1S)-4-chloro-2,3-dihydro-1H-inden-1-ol CAS No. 1202577-79-4

(1S)-4-chloro-2,3-dihydro-1H-inden-1-ol

Cat. No.: B6142877
CAS No.: 1202577-79-4
M. Wt: 168.62 g/mol
InChI Key: IDHGYOQGMVANDO-VIFPVBQESA-N
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Description

(1S)-4-chloro-2,3-dihydro-1H-inden-1-ol: is an organic compound characterized by its unique structure, which includes a chlorine atom attached to a dihydroindenol framework

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1S)-4-chloro-2,3-dihydro-1H-inden-1-ol typically involves the chlorination of 2,3-dihydro-1H-inden-1-ol. This can be achieved through various methods, including:

    Direct Chlorination: Using chlorine gas or a chlorinating agent such as thionyl chloride in the presence of a catalyst.

    Substitution Reactions: Starting from a precursor compound like 4-chloroindanone, followed by reduction and subsequent hydroxylation.

Industrial Production Methods: Industrial production of this compound may involve large-scale chlorination processes, utilizing continuous flow reactors to ensure consistent product quality and yield. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: (1S)-4-chloro-2,3-dihydro-1H-inden-1-ol can undergo oxidation reactions to form corresponding ketones or aldehydes.

    Reduction: Reduction of the compound can lead to the formation of various alcohol derivatives.

    Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.

Major Products Formed:

    Oxidation: Formation of 4-chloro-2,3-dihydro-1H-inden-1-one.

    Reduction: Formation of various alcohol derivatives.

    Substitution: Formation of compounds with different functional groups replacing the chlorine atom.

Scientific Research Applications

Chemistry: (1S)-4-chloro-2,3-dihydro-1H-inden-1-ol is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis.

Biology and Medicine: Research has explored the potential of this compound in developing pharmaceuticals, particularly in the synthesis of compounds with potential therapeutic effects.

Industry: In the materials science field, this compound is investigated for its potential use in creating novel materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of (1S)-4-chloro-2,3-dihydro-1H-inden-1-ol involves its interaction with specific molecular targets, depending on its application. For instance, in medicinal chemistry, it may interact with enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact pathways and molecular targets can vary based on the specific context of its use.

Comparison with Similar Compounds

  • 4-chloroindanone
  • 2,3-dihydro-1H-inden-1-ol
  • 4-chloro-2,3-dihydro-1H-inden-1-one

Comparison: (1S)-4-chloro-2,3-dihydro-1H-inden-1-ol is unique due to the presence of both a chlorine atom and a hydroxyl group on the dihydroindenol framework. This combination of functional groups imparts distinct chemical properties, making it more versatile in various chemical reactions compared to its analogs.

Properties

IUPAC Name

(1S)-4-chloro-2,3-dihydro-1H-inden-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClO/c10-8-3-1-2-7-6(8)4-5-9(7)11/h1-3,9,11H,4-5H2/t9-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDHGYOQGMVANDO-VIFPVBQESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1O)C=CC=C2Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC2=C([C@H]1O)C=CC=C2Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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